molecular formula C21H26N2O2 B2691470 3-[(Diethylamino)methyl]-1-(4-methoxyphenyl)-4-phenyl-2-azetanone CAS No. 478049-90-0

3-[(Diethylamino)methyl]-1-(4-methoxyphenyl)-4-phenyl-2-azetanone

Cat. No.: B2691470
CAS No.: 478049-90-0
M. Wt: 338.451
InChI Key: HPSDHIVJUOTFMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(Diethylamino)methyl]-1-(4-methoxyphenyl)-4-phenyl-2-azetanone is a synthetic organic compound that belongs to the class of azetidinones. This compound is characterized by its unique four-membered azetidinone ring, which is substituted with a diethylamino group, a methoxyphenyl group, and a phenyl group. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Diethylamino)methyl]-1-(4-methoxyphenyl)-4-phenyl-2-azetanone typically involves the following steps:

    Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a cyclization reaction involving a suitable precursor such as a β-lactam. This step often requires the use of a base and a suitable solvent.

    Introduction of Substituents: The diethylamino group, methoxyphenyl group, and phenyl group can be introduced through various substitution reactions. These reactions may involve the use of reagents such as diethylamine, methoxyphenyl halides, and phenyl halides, along with appropriate catalysts and solvents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These processes are designed to optimize yield and purity while minimizing costs and environmental impact. Key considerations include the selection of efficient catalysts, the use of green solvents, and the implementation of waste reduction strategies.

Chemical Reactions Analysis

Types of Reactions

3-[(Diethylamino)methyl]-1-(4-methoxyphenyl)-4-phenyl-2-azetanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, amines, and other nucleophiles or electrophiles, often in the presence of catalysts such as palladium or copper.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[(Diethylamino)methyl]-1-(4-methoxyphenyl)-4-phenyl-2-azetanone has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as an intermediate in the synthesis of drugs targeting various diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[(Diethylamino)methyl]-1-(4-methoxyphenyl)-4-phenyl-2-azetanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents and the azetidinone ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3-(diethylaminomethyl)-1-(4-methoxyphenyl)-4-phenylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-4-22(5-2)15-19-20(16-9-7-6-8-10-16)23(21(19)24)17-11-13-18(25-3)14-12-17/h6-14,19-20H,4-5,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPSDHIVJUOTFMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1C(N(C1=O)C2=CC=C(C=C2)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648912
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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